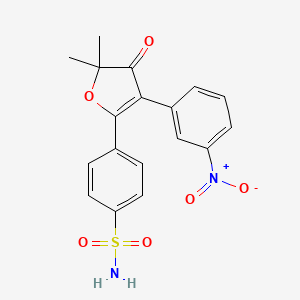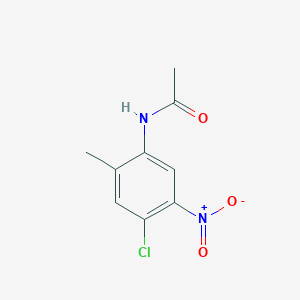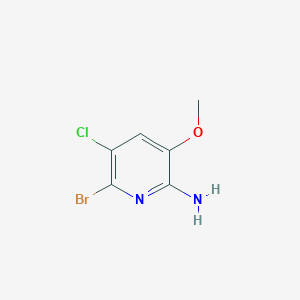
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate with bromine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.
Applications De Recherche Scientifique
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: Similar structure but different substitution pattern.
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials and drugs.
Propriétés
Formule moléculaire |
C5H5BrN2O2S |
|---|---|
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 |
Clé InChI |
KLPWSMCXUWGOCW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)




![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)




